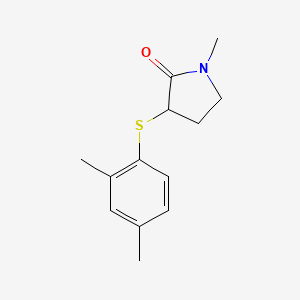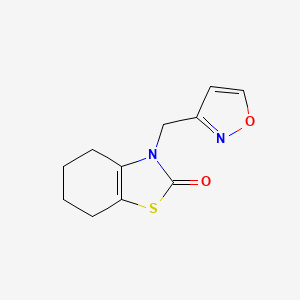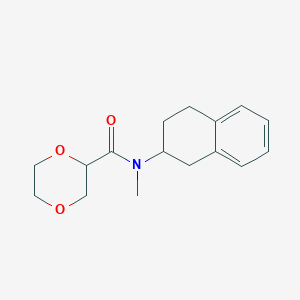![molecular formula C15H21NO3 B7594619 N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide](/img/structure/B7594619.png)
N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid neurotransmitter that plays a role in pain perception, mood, and appetite. URB597 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide selectively inhibits FAAH, leading to increased levels of anandamide in the brain. Anandamide binds to cannabinoid receptors in the brain, leading to decreased pain perception, improved mood, and decreased anxiety.
Biochemical and Physiological Effects:
N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide has been shown to increase anandamide levels in the brain, leading to decreased pain perception and improved mood. It has also been shown to decrease anxiety and improve cognitive function. N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide has been studied for its potential use in addiction treatment, as anandamide has been shown to play a role in reward processing and drug-seeking behavior.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide has several advantages for lab experiments, including its selectivity for FAAH and its ability to increase anandamide levels in the brain. However, it also has limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
Future research on N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide could focus on its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and chronic pain. It could also be studied for its potential use in addiction treatment and its effects on reward processing and drug-seeking behavior. Additionally, future research could focus on developing more selective FAAH inhibitors with fewer off-target effects and improved safety profiles.
Méthodes De Synthèse
N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2,3-dimethylphenylacetonitrile with ethyl chloroformate, followed by reduction with lithium aluminum hydride, and subsequent reaction with 1,2-epoxypropane and ammonia. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, and chronic pain. It has been shown to increase anandamide levels in the brain, leading to decreased pain perception and improved mood. N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide has also been studied for its potential use in addiction treatment, as anandamide has been shown to play a role in reward processing and drug-seeking behavior.
Propriétés
IUPAC Name |
N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10-5-4-6-13(11(10)2)12(3)16-15(17)14-9-18-7-8-19-14/h4-6,12,14H,7-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHDWCRNFKXEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)NC(=O)C2COCCO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(6-Nitroquinolin-2-yl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7594537.png)





![(2S)-1-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]propan-2-ol](/img/structure/B7594589.png)
![3-(benzimidazol-1-yl)-N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]propanamide](/img/structure/B7594597.png)





